molecular formula C14H19N5O B7121043 N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B7121043
M. Wt: 273.33 g/mol
InChI Key: AEDMBMLJFIBDCM-UHFFFAOYSA-N
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Description

N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyridin-2-ylmethyl group attached to the triazole ring

Properties

IUPAC Name

N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-14(2,3)19(10-11-7-5-6-8-15-11)13(20)12-9-16-17-18(12)4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDMBMLJFIBDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=N1)C(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity.

  • Introduction of the Pyridin-2-ylmethyl Group: : The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a pyridin-2-ylmethyl halide under basic conditions.

  • Attachment of the tert-Butyl and Methyl Groups: : The tert-butyl and methyl groups are typically introduced via alkylation reactions. These reactions can be carried out using tert-butyl halides and methyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the triazole ring or the pyridin-2-ylmethyl group. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group. Halogenated reagents such as bromoethane or chloroform can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bromoethane, chloroform, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the triazole ring can lead to a dihydrotriazole compound.

Scientific Research Applications

N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the treatment of various diseases.

  • Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s triazole ring and pyridin-2-ylmethyl group are key to its binding affinity and specificity. By binding to these targets, the compound can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide: Similar structure but with the pyridinyl group at a different position.

    N-tert-butyl-3-methyl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide: Another positional isomer with the pyridinyl group at the 4-position.

    N-tert-butyl-3-methyl-N-(quinolin-2-ylmethyl)triazole-4-carboxamide: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

N-tert-butyl-3-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridin-2-ylmethyl group, in particular, allows for specific interactions with biological targets that may not be possible with other positional isomers or related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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